Home > Products > Building Blocks P4345 > 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid - 878714-36-4

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Catalog Number: EVT-1426745
CAS Number: 878714-36-4
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antileukemic Agents: Steroidal esters of 4-methyl-3-bis(2-chloroethyl)amino benzoic acid (4-Me-CABA) have shown promising antileukemic activity. [, ]
  • Antimicrobial Agents: Schiff’s base derivatives incorporating a 4-methyl-3-aminobenzoic acid moiety have displayed antimicrobial potential. []
  • Azo Pigments: Mono azo pigments derived from 4-methyl-3-aminobenzoic acid have been synthesized and studied for their color properties. []

(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid

  • Relevance: The structural similarity to 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid lies in the shared presence of a benzoic acid group and a pyridin-4-ylmethyl moiety. The difference lies in the nature of the linkage between these two moieties, highlighting the impact of this subtle structural variation on the overall molecular properties. [(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid is studied for its crystal structure and hydrogen bonding properties. []]
Overview

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in pharmaceuticals. It is characterized by a methyl group at the fourth position and an amino group linked to a pyridine moiety at the third position of the benzoic acid structure. This compound is often studied for its biological activities and interactions within various biochemical pathways.

Source

This compound can be synthesized through various methods, including guanidine-forming reactions and cyclization processes involving 3-amino-4-methyl toluic acid and cyanamide. The synthesis methods have been documented in patents and scientific literature, highlighting its relevance in pharmaceutical development .

Classification

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid falls under the category of kinase inhibitors and is often associated with anticancer properties. Its molecular structure allows it to interact with specific biological targets, making it a candidate for further research in drug development .

Synthesis Analysis

Methods

The synthesis of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid typically involves:

  1. Guanidine Formation: The reaction begins with 3-amino-4-methyl toluic acid and cyanamide under acidic conditions (e.g., hydrochloric acid) to form an intermediate compound, 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.
  2. Cyclization Reaction: This intermediate is then subjected to a cyclization reaction with another reagent, such as 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one, resulting in the desired compound .

Technical Details

The process is noted for its efficiency, requiring fewer steps compared to traditional methods, which enhances yield and reduces production costs. The synthesis can be scaled for industrial production due to its straightforward nature and high reproducibility .

Molecular Structure Analysis

Structure

The molecular formula of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, with a molecular weight of approximately 306.32 g/mol. The structure features:

  • A benzoic acid core.
  • A methyl group at the para position (C4).
  • An amino group linked to a pyridine ring, which adds complexity and potential for biological interaction.

Data

The compound's structural representation can be summarized as follows:

  • SMILES Notation: Cc1ccc(cc1Nc2nccc(n2)c3cccnc3)C(=O)O
  • InChI: InChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21) .
Chemical Reactions Analysis

Reactions

The primary reactions involving 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid include:

  1. Acylation Reactions: This compound can participate in acylation processes that modify its functional groups for enhanced activity.
  2. Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions, allowing for further functionalization.

Technical Details

The reactivity of this compound is influenced by the electron-donating nature of the methyl group and the electron-withdrawing characteristics of the pyridine ring, which can affect its interaction with biological targets .

Mechanism of Action

Process

The mechanism of action for 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid primarily involves its role as a kinase inhibitor. It interacts with specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.

Data

Research indicates that this compound may inhibit certain pathways that lead to cancer cell proliferation by blocking ATP binding sites within kinases, thereby preventing downstream signaling events essential for tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically available as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.

Chemical Properties

Key chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but may require specific storage conditions (e.g., cool temperatures).
  2. Reactivity: Can undergo various chemical reactions typical of carboxylic acids and amines .
Applications

Scientific Uses

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has several applications in scientific research:

  1. Drug Development: Used as a lead compound in the development of kinase inhibitors for cancer therapy.
  2. Biochemical Research: Serves as a tool for studying protein interactions and signaling pathways related to cell growth.
  3. Analytical Chemistry: Employed as a reference standard in pharmaceutical testing .

This compound exemplifies the intersection of synthetic chemistry and medicinal applications, highlighting its potential impact on therapeutic strategies against various diseases.

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is systematically named as 4-Methyl-3-[(pyridin-4-ylmethyl)amino]benzoic acid according to IUPAC nomenclature rules. This name precisely defines:

  • A benzoic acid core substituted at the 4-position with a methyl group (–CH₃)
  • An amino linkage (–NH–) at the 3-position
  • A pyridin-4-ylmethyl group attached to the nitrogen atom [4] [9]

Table 1: Official and Alternative Designations

Nomenclature TypeName
IUPAC Name4-Methyl-3-[(pyridin-4-ylmethyl)amino]benzoic acid
Common Synonyms3-[(Pyridin-4-ylmethyl)amino]-4-methylbenzoic acid; 4-Methyl-3-((pyridin-4-ylmethyl)amino)benzoic acid
Registry IdentifiersCAS 878714-36-4; PubChem CID 3663787 (related analog)
Pharmaceutical DesignationNilotinib intermediate analog (structural)

Alternative naming conventions include 3-(aminomethyl)-4-methylbenzoic acid N-(pyridin-4-ylmethyl) derivative, emphasizing the functional group connectivity. The compound is structurally classified as a disubstituted benzoic acid with aromatic heterocyclic amine functionality [4] [9].

Molecular Formula and Weight

The compound possesses the molecular formula C₁₄H₁₄N₂O₂, confirmed through high-resolution mass spectrometry and elemental analysis. This formula accounts for:

  • 14 carbon atoms (benzoic acid + pyridine rings + methyl/methylene groups)
  • 14 hydrogen atoms (aliphatic CH₂/CH₃ + aromatic H)
  • 2 nitrogen atoms (pyridine ring + secondary amine)
  • 2 oxygen atoms (carboxylic acid group) [4] [6]

The molecular weight is 242.27 g/mol, calculated as:(14 × 12.01) + (14 × 1.008) + (2 × 14.01) + (2 × 16.00) = 242.27 g/mol

Key Mass Spectral Features:

  • Base peak at m/z 242 (molecular ion)
  • Characteristic fragment at m/z 120 corresponding to protonated 4-aminomethylpyridine
  • Carboxylic acid signature fragment at m/z 105 (C₇H₅O⁺) from decarboxylation [5]

Structural Isomerism and Substituent Positioning

This compound exhibits constitutional isomerism based on ring substitution patterns. Critical positional considerations include:

Benzoic Acid Substitution:

  • Methyl group at C4 (para to carboxylic acid)
  • Amino linkage at C3 (meta to carboxylic acid, ortho to methyl)
  • This 1,2,3-trisubstitution pattern creates steric crowding near the amine group [4]

Pyridine Ring Orientation:

  • The pyridin-4-yl configuration positions the nitrogen para to the methylene linker
  • Contrasts with biologically active pyridin-2-yl and pyridin-3-yl isomers (e.g., nilotinib intermediates)
  • 4-substitution enables linear molecular extension versus angled 2-/3-isomers [1] [8] [9]

Table 2: Positional Isomer Comparison

IsomerBenzoic Acid SubstitutionPyridine PositionKey Distinguishing Property
Target Compound3-amino-4-methyl4-pyridylLinear conformation
Analog [8]3-amino-4-methyl3-pyridylAngled conformation; nilotinib impurity D
Analog [9]4-amino4-pyridylPara-amino orientation
Analog [1]4-amino2-pyridylOrtho-nitrogen coordination

The 3-amino placement on benzoic acid creates intramolecular steric interactions between the methyl group and pyridine ring, influencing conformation. Pyridine nitrogen positioning dictates hydrogen bonding capacity: 4-substitution allows unhindered lone pair donation, while 2-substitution favors metal coordination [2] [8] [9].

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction reveals a non-planar conformation with key geometric parameters:

Unit Cell Parameters:

  • Crystal System: Monoclinic
  • Space Group: P2₁/n
  • Dimensions: a = 4.2613(1) Å, b = 26.5565(6) Å, c = 10.3983(2) Å
  • β Angle: 98.123(1)°
  • Volume: 1164.92(4) ų
  • Z value: 4 molecules per unit cell [10]

Dihedral Angles:

  • 59.69(3)° between benzoic acid and pyridine planes
  • 1.9(2)° carboxylic acid twist from benzene plane
  • Methylene linker (–CH₂–) adopts gauche conformation relative to both rings

Hydrogen Bonding:

  • O–H⋯N chains along [010] direction (d = 1.82 Å)
  • Carboxylic acid dimerization absent due to competing O–H⋯Npyridine
  • Zigzag supramolecular chains from head-to-tail hydrogen bonding [10]

Table 3: Experimental Crystallographic Metrics

ParameterValueImplication
O–H⋯N Distance1.82 ÅStrong hydrogen bond
N–H⋯O DistanceNot observedNo intermolecular amine bonding
Pyridine-Benzoic Acid Dihedral59.69°Significant torsional twist
Carboxylate Twist1.9°Near coplanarity with aromatic ring
Density1.370 Mg/m³Close-packing efficiency

The carboxylic acid group exhibits near-perfect coplanarity with the benzene ring (twist angle = 1.9°), maximizing π-conjugation. This geometry stabilizes the carboxylate through resonance, lowering the experimental pKₐ to approximately 4.0–4.5. The V-shaped molecular conformation (59.7° dihedral) arises from steric repulsion between the ortho-methyl group and pyridine ring, preventing planarization. This bent geometry facilitates crystal packing through interdigitation of aromatic systems [5] [10].

The absence of N–H⋯O bonding indicates the secondary amine nitrogen does not participate in significant intermolecular interactions. Instead, the pyridine nitrogen acts as the exclusive hydrogen bond acceptor, forming infinite chains described as zigzag ribbons parallel to the crystallographic b-axis. This packing motif creates channels accommodating methyl group protrusions from adjacent chains [10].

Properties

CAS Number

878714-36-4

Product Name

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

IUPAC Name

4-methyl-3-(pyridin-4-ylmethylamino)benzoic acid

Molecular Formula

C14H14N2O2

Molecular Weight

242.27g/mol

InChI

InChI=1S/C14H14N2O2/c1-10-2-3-12(14(17)18)8-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18)

InChI Key

RYCJYLUYCRYJQF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2

Solubility

36.3 [ug/mL]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.